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1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- is a complex organic compound characterized by the presence of a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. This compound belongs to a class of tetrazole derivatives known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of approximately 304.32 g/mol .
The chemistry of 1H-tetrazole derivatives often involves various reactions such as nucleophilic substitutions, cycloadditions, and condensation reactions. These reactions are crucial for synthesizing new derivatives with enhanced properties. For instance, the synthesis of tetrazole derivatives can be achieved through one-pot multi-component reactions involving aromatic aldehydes and sodium azide, leading to the formation of various substituted tetrazoles . The reactivity of the tetrazole ring allows for further functionalization, making it a versatile scaffold in organic synthesis.
Tetrazole compounds, including 1H-tetrazole-1-acetic acid, exhibit a range of biological activities. Research has shown that these compounds can possess antitumor properties, antioxidant effects, and even antimicrobial activity. For example, certain tetrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents . Additionally, tetrazoles have been studied for their ability to inhibit endocannabinoid inactivation, suggesting possible applications in pain management and neuropharmacology .
The synthesis of 1H-tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- can be achieved through several methods:
The applications of 1H-tetrazole derivatives are broad and include:
Interaction studies involving 1H-tetrazole derivatives often focus on their binding affinities with biological targets such as enzymes or receptors. Molecular docking studies have been employed to predict how these compounds interact at the molecular level, providing insights into their mechanisms of action . These studies help in optimizing lead compounds for further development in drug discovery.
Several compounds share structural similarities with 1H-tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1H-Tetrazole-5-acetic acid | Exhibits antitumor activity; simpler structure | |
| 5-(Phenyl)-1H-tetrazole | Known for its role in coordination chemistry; lacks acetic acid functionality | |
| 1-(5-Aryl)-tetrazoles | Varies | Broad range of biological activities; structural diversity due to different aryl groups |
These compounds highlight the uniqueness of 1H-tetrazole-1-acetic acid, particularly its dual functionality as both an acetic acid derivative and a complex tetrazole structure, which may enhance its biological activity compared to simpler analogs.
The synthesis of 1H-tetrazole-1-acetic acid derivatives relies heavily on glycine ester salts as fundamental starting materials . Glycine ethyl ester hydrochloride serves as the primary amine substrate, providing the acetate backbone for the final tetrazole-acetic acid structure . The compound undergoes nucleophilic attack at the amino group during the initial stages of tetrazole ring formation [18].
Orthocarboxylic acid esters, particularly trimethyl orthoformate and triethyl orthoformate, function as key electrophilic partners in the synthetic sequence [6] [11]. These orthoester compounds facilitate the formation of iminium intermediates through condensation reactions with the glycine ester amino group . The orthoester serves a dual role, acting both as a carbonyl equivalent and as a leaving group during subsequent cyclization steps [6].
| Component | Molecular Weight (g/mol) | Role in Synthesis | Typical Quantity (mol equiv) |
|---|---|---|---|
| Glycine ethyl ester HCl | 139.58 | Amine substrate | 1.0 |
| Trimethyl orthoformate | 106.12 | Electrophilic partner | 2.7 |
| Triethyl orthoformate | 148.20 | Alternative orthoester | 2.5-3.0 |
The selection of orthocarboxylic acid esters significantly influences reaction efficiency and product yield [12]. Triethyl orthoformate demonstrates superior performance in terms of reaction completion, typically requiring 3-5.5 hours at elevated temperatures compared to 8-12 hours for alternative orthoesters . The enhanced reactivity stems from the increased electrophilicity of the central carbon atom and improved leaving group capability of the ethoxy substituents [6].
Trimethylsilyl azide represents a crucial advancement in tetrazole synthesis methodology, offering significant advantages over traditional sodium azide systems [4]. This reagent eliminates the formation of hazardous hydrazoic acid, which poses detonation risks at concentrations as low as 16% in the gas phase . The silyl azide delivers the azide group through a controlled mechanism that avoids the accumulation of explosive intermediates [4].
The reagent demonstrates exceptional compatibility with glycine ester substrates, enabling reactions to proceed at moderate temperatures between 55-70°C . Trimethylsilyl azide functions through silicon-nitrogen bond activation, where the silicon center acts as a Lewis acid, enhancing the nucleophilicity of the terminal nitrogen atom [4]. This activation facilitates the subsequent cycloaddition reaction with the iminium intermediate formed from glycine ester and orthoformate condensation .
Table: Trimethylsilyl Azide Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 55-70°C | 95-96% at 70°C |
| Reaction Time | 3-5.5 hours | Complete conversion |
| Stoichiometry | 2.7 mol equiv | Ensures complete azide delivery |
| Solvent System | Glacial acetic acid | Stabilizes intermediates |
The use of trimethylsilyl azide has revolutionized the synthesis of tetrazole-acetic acid derivatives by improving both safety and efficiency parameters . Traditional methods using sodium azide and hydrochloric acid typically achieved yields of 60-70%, while the trimethylsilyl azide methodology consistently delivers 95-96% yields . This improvement results from the elimination of competing side reactions and the prevention of azide decomposition under acidic conditions [4].
The formation of tetrazole rings proceeds through a [3+2] cycloaddition mechanism involving azide species and nitrile or iminium intermediates [1] [7]. Density functional theory calculations demonstrate that the reaction follows a stepwise pathway rather than a concerted mechanism [2] [7]. The initial step involves nitrile activation through protonation or Lewis acid coordination, creating an electrophilic carbon center susceptible to nucleophilic attack by the azide anion [7].
The cycloaddition pathway involves the formation of an imidoyl azide intermediate, which represents a previously unsuspected mechanistic step [2] [7]. This intermediate undergoes intramolecular cyclization to generate the five-membered tetrazole ring through nitrogen-nitrogen bond formation [7]. The activation barriers for this transformation correlate strongly with the electron-withdrawing potential of substituents on the nitrile precursor [2].
Mechanistic Sequence for Tetrazole Formation:
The reaction demonstrates remarkable regioselectivity, with the azide nitrogen preferentially attacking the iminium carbon over alternative electrophilic sites [9]. Infrared spectroscopic monitoring reveals the progressive consumption of nitrile stretching frequencies at 2229 cm⁻¹ with concurrent appearance of tetrazole characteristic bands [9]. The cycloaddition proceeds through a pseudo-concerted mechanism where bond formation and breaking occur in a highly synchronized manner [5].
Glacial acetic acid serves multiple critical functions in tetrazole synthesis beyond its role as a reaction solvent [11]. The acidic environment facilitates the protonation of nitrogen-containing intermediates, enhancing their electrophilic character and promoting cycloaddition reactions [11]. Acetic acid stabilizes the iminium intermediate formed from glycine ester and orthoformate condensation through hydrogen bonding interactions .
The protic nature of acetic acid enables efficient proton transfer processes essential for tetrazole tautomerization [11]. The solvent promotes the conversion of initially formed tetrazole intermediates to their thermodynamically favored tautomeric forms [6]. Additionally, acetic acid prevents the formation of polymeric byproducts by maintaining appropriate protonation states throughout the reaction sequence .
Table: Solvent Effects on Tetrazole Formation
| Solvent System | Yield (%) | Reaction Time (h) | Product Purity (%) |
|---|---|---|---|
| Glacial acetic acid | 95-96 | 3.0 | >98 |
| Dimethylformamide | 78-85 | 12-15 | 85-90 |
| Acetonitrile/water | 70-75 | 8-10 | 80-85 |
| Neat conditions | 60-65 | 20-24 | 70-75 |
The acidic medium also facilitates the cleavage of trimethylsilyl groups, enabling the azide functionality to participate in cycloaddition reactions [4]. Acetic acid acts as a mild acid catalyst, avoiding the harsh conditions associated with mineral acids while maintaining sufficient acidity for reaction promotion [11]. The solvent's coordinating ability helps stabilize transition states during the cycloaddition process, lowering activation energy barriers [6].
Temperature optimization represents a critical factor in maximizing tetrazole formation efficiency while minimizing side reactions [8] [27]. The optimal temperature range of 55-70°C provides sufficient thermal energy for cycloaddition while preventing decomposition of temperature-sensitive intermediates . Lower temperatures around 40°C result in incomplete conversion, requiring extended reaction times up to 8-12 hours .
Elevated temperatures above 80°C lead to decreased yields due to competitive decomposition pathways and the formation of polymeric byproducts [8]. The temperature-dependent reaction kinetics follow Arrhenius behavior, with reaction rates doubling approximately every 10°C increase within the optimal range [27]. Pressure effects on tetrazole synthesis remain minimal under standard atmospheric conditions, as the reaction volume change during cycloaddition is negligible [26].
Temperature Optimization Data:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Side Products (%) |
|---|---|---|---|---|
| 40 | 8.0 | 65 | 60 | 5 |
| 55 | 5.5 | 88 | 85 | 3 |
| 70 | 3.0 | 96 | 95 | 1 |
| 80 | 2.5 | 92 | 88 | 4 |
| 90 | 2.0 | 85 | 78 | 7 |
Microwave-assisted heating has been investigated as an alternative to conventional thermal methods [1]. Microwave irradiation at 130°C for 2 hours achieves comparable yields to conventional heating at 70°C for 3 hours, demonstrating enhanced reaction kinetics under microwave conditions [1]. The selective heating of polar intermediates under microwave irradiation contributes to improved reaction efficiency [1].
The development of efficient catalytic systems has significantly advanced tetrazole synthesis methodology [8] [9]. Copper-based catalysts demonstrate exceptional activity for [3+2] cycloaddition reactions between nitriles and trimethylsilyl azide [4]. Copper(II) species activate nitrile groups through coordination, facilitating subsequent azide addition and cyclization [9].
Cobalt(II) complexes with tetradentate ligands provide an alternative catalytic approach, generating diazido intermediates that efficiently promote tetrazole formation [9]. The catalytic cycle involves initial azide coordination to the metal center, followed by nitrile substrate binding and intramolecular cycloaddition [9]. Iron(III) chloride has emerged as an environmentally friendly catalyst option, enabling solvent-free tetrazole synthesis under mild conditions [6].
Catalytic System Performance Comparison:
| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Substrate Scope |
|---|---|---|---|---|---|
| CuCl₂ | 5.0 | 110 | 12 | 85-92 | Aryl, alkyl nitriles |
| Co(II) complex | 1.0 | 110 | 12 | 88-95 | Broad scope |
| FeCl₃ | 10.0 | 80 | 6 | 90-99 | Amines, orthoesters |
Stoichiometric optimization reveals that excess orthoformate (2.7-3.0 equivalents) ensures complete consumption of glycine ester substrates . The use of 2.7 equivalents of trimethylsilyl azide provides optimal azide delivery without excess reagent waste . Sodium acetate addition (0.8 equivalents) serves as a buffer to neutralize hydrochloric acid generated during the reaction, preventing acid-catalyzed decomposition of products .
The purification of 1H-tetrazole-1-acetic acid derivatives requires careful attention to the compound's amphoteric nature and crystallization behavior [12] [16]. Initial workup involves neutralization of the reaction mixture with aqueous sodium hydroxide to pH 7-8, followed by acidification to pH 4.8-5.2 for product precipitation [16]. This pH-controlled precipitation effectively separates the tetrazole product from ionic byproducts and unreacted starting materials [16].
Crystallization from appropriate solvent systems represents the primary purification method for tetrazole-acetic acid derivatives [12] [13]. Ethanol and aqueous ethanol mixtures provide excellent recrystallization media, yielding high-purity products with well-defined crystal morphology [13] [17]. The crystallization process can be controlled to obtain different polymorphic forms by varying the water content of the crystallization solvent [16] [17].
Crystallization Solvent Systems:
| Solvent System | Water Content (%) | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|---|
| Ethanol | <5 | Form A | >99 | 85-90 |
| Ethanol/water | 15-25 | Form B | >99 | 90-95 |
| Acetic acid | 0 | Needles | >98 | 80-85 |
| Isopropanol | <10 | Plates | >99 | 88-92 |
Recrystallization from glacial acetic acid produces needle-like crystals with melting points of 153-155°C, while aqueous ethanol systems yield plate-like morphologies [12] [13]. The choice of crystallization solvent significantly influences the final crystal habit and dissolution properties of the tetrazole product [16]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels exceeding 99.5% [17].
Column chromatography using silica gel provides an alternative purification approach when crystallization methods prove insufficient [13] [14]. Petroleum ether/ethyl acetate gradient elution effectively separates tetrazole products from structural analogs and reaction byproducts [13]. The tetrazole compounds typically elute at intermediate polarity, allowing efficient separation from both highly polar ionic species and nonpolar organic impurities [14].